![molecular formula C7H11F2N3 B13583765 1,1-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propan-2-amine](/img/structure/B13583765.png)
1,1-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propan-2-amine
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Overview
Description
1,1-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propan-2-amine is a compound that features a difluoromethyl group and an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds
Preparation Methods
The synthesis of 1,1-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propan-2-amine involves several steps. One common method includes the reaction of 1-methyl-1H-imidazole with a difluoromethylating agent under controlled conditions . The reaction conditions typically involve the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the imidazole, followed by the addition of a difluoromethylating agent like bromodifluoromethane . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,1-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions where the difluoromethyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propan-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propan-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which can influence enzyme activity and receptor binding . The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design .
Comparison with Similar Compounds
1,1-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propan-2-amine can be compared with other similar compounds such as:
1,1-Difluoro-2-(1-methyl-1H-imidazol-2-YL)ethane: This compound lacks the additional carbon in the propan-2-amine chain, which can affect its reactivity and biological activity.
1,1-Difluoro-3-(1H-imidazol-2-YL)propan-2-amine: This compound lacks the methyl group on the imidazole ring, which can influence its chemical properties and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties .
Biological Activity
1,1-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propan-2-amine is a synthetic compound notable for its unique molecular structure, which includes a difluoromethyl group and an imidazole moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
Molecular Characteristics
- Molecular Formula : C₇H₁₁F₂N₃
- Molecular Weight : 175.18 g/mol
- CAS Number : 1694553-85-9
The presence of the difluoromethyl group enhances its binding affinity to biological targets, while the imidazole ring can interact with metal ions in enzymes, potentially modulating their catalytic activities .
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Interaction : The imidazole moiety can coordinate with metal ions in enzyme active sites, influencing their activity.
- Receptor Binding : The difluoromethyl group enhances binding to specific receptors, which may affect signaling pathways involved in various physiological processes.
In Vitro Studies
Several studies have evaluated the biological effects of this compound:
- Antitumor Activity : A study examined the effects of this compound on cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation. The structure–activity relationship (SAR) analysis suggested that modifications to the imidazole ring could enhance its antitumor efficacy .
- Enzyme Inhibition : Research indicated that this compound could act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it was shown to inhibit the activity of carbonic anhydrase (CA), which is crucial in regulating pH and fluid balance in tissues .
Comparative Analysis
A comparative analysis with structurally similar compounds revealed that this compound has distinct advantages due to its difluoromethyl group:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-(1-Methyl-1H-imidazol-5-yl)propan-2-amines | C₇H₁₁F₂N₃ | Contains an imidazole ring; different nitrogen position |
2-Methyl-1-(1-methyl-1H-imidazol-2-YL)propan-1-amines | C₈H₁₅N₃ | Variation in alkyl chain length; differing activity |
N-Methyl-3-(1-methylimidazolyl)propanamines | C₇H₁₁N₃ | Similar imidazole structure; differing functional groups |
The unique difluoromethyl group enhances binding properties and alters pharmacological profiles compared to these similar compounds .
Properties
Molecular Formula |
C7H11F2N3 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
1,1-difluoro-3-(1-methylimidazol-2-yl)propan-2-amine |
InChI |
InChI=1S/C7H11F2N3/c1-12-3-2-11-6(12)4-5(10)7(8)9/h2-3,5,7H,4,10H2,1H3 |
InChI Key |
IZNTUAXAEDKAOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CC(C(F)F)N |
Origin of Product |
United States |
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